

Thermodynamic Properties of 2,2-Dimethylaziridine: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylaziridine

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This technical guide provides a concise overview of the known thermodynamic properties of **2,2-dimethylaziridine** (CAS No. 2658-24-4). Due to the limited availability of direct experimental data for this specific compound, this document also references computational studies and data for structurally related aziridine derivatives to provide a broader context for its thermodynamic behavior.

Core Thermodynamic Properties

Quantitative experimental data for the standard enthalpy of formation, Gibbs free energy of formation, and standard entropy of **2,2-dimethylaziridine** are not readily available in published literature. However, computational studies on substituted aziridines provide theoretical insights into these properties. For context, high-level ab initio studies have been performed on the parent aziridine and its methyl-substituted analogues to determine their heats of formation and other thermodynamic parameters[1].

For comparative purposes, the table below includes data for the related compound, 2-methylaziridine, which can offer an approximation of the thermodynamic landscape of a methylated aziridine.

Table 1: Thermodynamic and Physical Properties of Aziridine Derivatives

Property	2,2-Dimethylaziridine	2-Methylaziridine
Molecular Formula	C ₄ H ₉ N	C ₃ H ₇ N
Molecular Weight	71.12 g/mol [2][3]	57.09 g/mol [4]
Boiling Point	49 °C at 760 mmHg[5]	66-67 °C
Density	0.78 g/cm ³ [5]	0.812 g/cm ³
Enthalpy of Vaporization (ΔvapH°)	Not Available	31.2 kJ/mol
Ideal Gas Heat Capacity (Cp,gas)	Not Available	Available in NIST/TRC Database[4][6]
Standard Enthalpy of Formation (ΔfH°gas)	Not Available	84.9 ± 1.7 kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)	Not Available	Not Available

Note: Data for 2-methylaziridine is provided for comparative purposes and is sourced from various chemical databases.[4]

Experimental Protocols for Thermodynamic Data Acquisition

While specific experimental protocols for **2,2-dimethylaziridine** are not detailed in the available literature, the determination of thermodynamic properties for aziridine compounds generally employs a combination of experimental techniques and computational methods.

Calorimetry

- **Combustion Calorimetry:** This is a primary method for determining the enthalpy of formation (ΔfH°) of organic compounds. The substance is completely burned in a bomb calorimeter, and the heat released is measured. From this, the standard enthalpy of combustion is calculated, which can then be used to derive the enthalpy of formation.

- **Differential Scanning Calorimetry (DSC):** DSC is used to measure heat capacity (C_p) as a function of temperature. It can also be used to study phase transitions, such as melting and boiling, and determine the associated enthalpy changes.

Vapor Pressure Measurements

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Chemistry

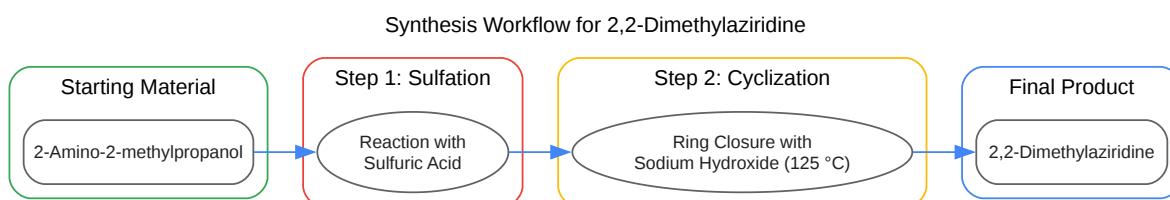
- **Ab Initio and Density Functional Theory (DFT) Calculations:** High-level computational methods are frequently used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy.^[1] These calculations often involve geometry optimization followed by frequency analysis to obtain vibrational, rotational, and translational contributions to the thermodynamic functions. The accuracy of these methods is highly dependent on the level of theory and the basis set used.^[1]

Synthesis and Reaction Pathways

2,2-Dimethylaziridine can be synthesized from 2-amino-2-methylpropanol. The process involves a reaction with sulfuric acid followed by ring formation using a sodium hydroxide solution at elevated temperatures.^[7]

Aziridines, in general, are valuable synthetic intermediates due to the strained nature of their three-membered ring. They can undergo ring-opening reactions with various nucleophiles, making them useful in the synthesis of more complex molecules.

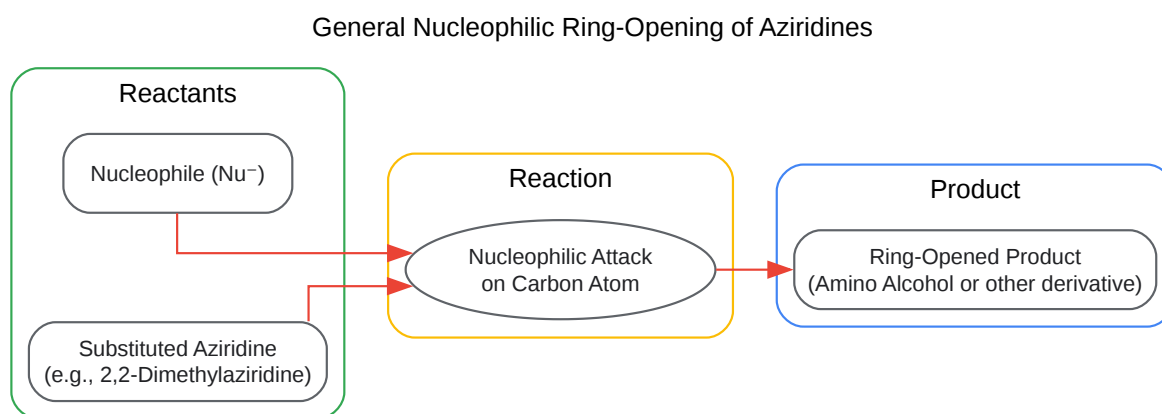
Below is a generalized workflow for the synthesis of **2,2-dimethylaziridine**.



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Caption: Synthesis of **2,2-dimethylaziridine** from 2-amino-2-methylpropanol.

A common reaction pathway for aziridines is nucleophilic ring-opening. The diagram below illustrates this general mechanism.



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Caption: Generalized pathway for the nucleophilic ring-opening of an aziridine ring.

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